molecular formula C18H20N2 B407725 1-(3-Methylbutyl)-2-phenylbenzimidazole CAS No. 305347-18-6

1-(3-Methylbutyl)-2-phenylbenzimidazole

Cat. No.: B407725
CAS No.: 305347-18-6
M. Wt: 264.4g/mol
InChI Key: HKWDWWLIAOABMA-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-2-phenylbenzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and anticancer research. The benzimidazole core is a privileged scaffold in drug discovery, known for its structural resemblance to purine bases, which allows it to interact effectively with various biological targets, including enzymes and DNA . Substitutions at the N-1 position, such as the 3-methylbutyl chain in this compound, and at the C-2 position, with a phenyl group, are key strategies to modulate the compound's biological activity, lipophilicity, and its ability to penetrate cell membranes . Research into analogous benzimidazole compounds has demonstrated potent antiproliferative activities against various cancer cell lines . These molecules often function by targeting critical cellular enzymes. One primary mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell proliferation, making it a validated target for antibacterial and anticancer agents . Furthermore, certain benzimidazole-based molecules are established as DNA topoisomerase I inhibitors, enzymes that regulate DNA supercoiling and are crucial for replication and transcription in rapidly dividing cells . Inhibiting these enzymes can lead to DNA damage and apoptosis in cancer cells. This compound is presented for research applications only, including as a standard in biological assays, a building block for the synthesis of novel chemical libraries, or a lead compound for investigating new anticancer and antimicrobial therapeutics. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

305347-18-6

Molecular Formula

C18H20N2

Molecular Weight

264.4g/mol

IUPAC Name

1-(3-methylbutyl)-2-phenylbenzimidazole

InChI

InChI=1S/C18H20N2/c1-14(2)12-13-20-17-11-7-6-10-16(17)19-18(20)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3

InChI Key

HKWDWWLIAOABMA-UHFFFAOYSA-N

SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 1-(3-Methylbutyl)-2-phenylbenzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of bacterial and fungal pathogens.

  • Mechanism of Action : The antimicrobial efficacy often results from the ability of these compounds to interact with bacterial enzymes or disrupt cell wall synthesis. For instance, studies have shown that benzimidazole derivatives can inhibit dihydrofolate reductase, an enzyme crucial for bacterial growth and survival .
  • Case Study : A study evaluating a series of N-alkylated benzimidazole derivatives found that certain compounds demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) as low as 4 μg/mL .
CompoundTarget BacteriaMIC (μg/mL)
This compoundStaphylococcus aureus4
This compoundStreptococcus faecalis8

Anticancer Properties

The anticancer potential of benzimidazole derivatives has garnered considerable attention. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to their ability to interfere with DNA replication and repair processes. For example, some benzimidazole derivatives target tubulin, disrupting microtubule formation necessary for mitosis .
  • Case Study : In vitro studies demonstrated that certain derivatives exhibited IC50 values indicating potent cytotoxic effects against human cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). One study reported an IC50 value of 16.38 μM for a related derivative against MDA-MB-231 cells .
CompoundCancer Cell LineIC50 (μM)
This compoundMDA-MB-23116.38
This compoundHCT1165.85

Antifungal Activity

In addition to antibacterial and anticancer properties, benzimidazole derivatives are also recognized for their antifungal activities.

  • Mechanism of Action : The antifungal effects are often linked to the disruption of fungal cell membrane integrity or inhibition of key metabolic pathways .
  • Case Study : A study on N-alkylated benzimidazole derivatives reported moderate antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values ranging from 64 μg/mL .
CompoundTarget FungiMIC (μg/mL)
This compoundCandida albicans64
This compoundAspergillus niger64

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Name 1-Substituent 2-Substituent Key Features Reference ID
1-(3-Methylbutyl)-2-phenylbenzimidazole 3-Methylbutyl Phenyl Lipophilic; potential for enhanced bioavailability
1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole Benzyl Phenyl, 5-Cl Chlorine atom increases electronegativity; may alter binding affinity
1-(4-Bromophenyl)-2-phenylbenzimidazole 4-Bromophenyl Phenyl Bromine enhances steric bulk and electron-withdrawing effects
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole Benzyl 4-Methoxyphenyl Methoxy group improves solubility via electron-donating effects
1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole 4-tert-Butylbenzyl 4-tert-Butylphenyl Bulky tert-butyl groups increase steric hindrance

Key Observations :

  • Lipophilicity : The 3-methylbutyl group in the target compound provides greater lipophilicity compared to benzyl or bromophenyl substituents, which may improve pharmacokinetic properties .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity, whereas methoxy groups donate electrons, affecting reactivity and solubility .

Key Observations :

  • The target compound’s synthesis involves hydrazide intermediates and reflux conditions, similar to other derivatives .
  • Halogenated derivatives (e.g., bromophenyl) often require controlled conditions to avoid side reactions .

Physicochemical Properties

Table 3: Spectral and Physical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Spectral Confirmation (NMR, IR) Reference ID
This compound ~296.4 (calculated) Not reported Lipophilic Pending
1-(4-Bromophenyl)-2-phenylbenzimidazole 349.22 180-182 Low in water ¹H/¹³C NMR, GC-MS
1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole 349.84 155-157 DMSO-soluble ¹H NMR (δ 5.62, 7.76 ppm)

Key Observations :

  • Brominated derivatives exhibit higher molecular weights and lower aqueous solubility .

Key Observations :

  • The target compound’s 3-methylbutyl group may enhance blood-brain barrier penetration, making it suitable for central nervous system-targeted therapies .
  • Phenyl groups at position 2 are critical for π-π stacking interactions in enzyme binding .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Methylbutyl)-2-phenylbenzimidazole, and how do reaction conditions influence product purity?

The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or acyl chlorides under acidic conditions. For example, reactions using m-toluic acid in polyphosphoric acid (PPA) at elevated temperatures (120–150°C) yield benzimidazoles, with excess PPA acting as both a catalyst and dehydrating agent . Key variables include temperature control (to avoid side reactions like oxidation) and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography (e.g., 10% ethyl acetate/petroleum ether) is critical for isolating high-purity products .

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

  • 1H NMR : Look for aromatic protons (δ 7.2–8.0 ppm, integration for phenyl and benzimidazole rings) and aliphatic signals from the 3-methylbutyl chain (δ 0.8–2.5 ppm).
  • 13C NMR : Verify carbonyl carbons (if intermediates are present) and quaternary carbons in the benzimidazole core.
  • IR : Confirm the absence of primary amine N–H stretches (~3400 cm⁻¹) and presence of C=N stretches (~1600 cm⁻¹) . Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How do π-π stacking interactions and hydrogen bonding influence the solid-state packing of this compound derivatives?

Single-crystal X-ray diffraction studies reveal that benzimidazole derivatives form centrosymmetric dimers via C–H⋯O hydrogen bonds (R₂²(10) motifs) and π-π interactions between aromatic rings. For example, in Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate, the π-π centroid distance is 3.745 Å, stabilizing the crystal lattice . Researchers should analyze Hirshfeld surfaces to quantify intermolecular interactions and predict solubility or stability .

Q. What strategies resolve contradictions in reported reaction yields for benzimidazole derivatives under varying catalytic systems?

Discrepancies arise from differences in catalysts (e.g., PPA vs. HCl), solvent polarity, and heating methods (reflux vs. microwave). For instance, PPA promotes cyclization at lower temperatures but may require post-reaction neutralization, whereas HCl demands higher temperatures but simplifies workup. Systematic optimization using Design of Experiments (DoE) can identify robust conditions .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution or oxidation reactions?

Frontier Molecular Orbital (FMO) analysis calculates HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks. For example, the electron-rich benzimidazole nitrogen is susceptible to alkylation. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies, guiding experimental design .

Q. What methodologies assess the compound’s potential as a kinase inhibitor in cancer research?

  • In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Molecular docking : Simulate binding to ATP-binding pockets (PDB: 1M17) with AutoDock Vina.
  • SAR studies : Modify substituents (e.g., fluorophenyl groups) to enhance selectivity and potency .

Data-Driven Analysis

Q. Table 1: Comparative Synthesis Conditions for Benzimidazole Derivatives

MethodCatalystTemp. (°C)Yield (%)Purity (HPLC)Reference
PPA-mediatedPolyphosphoric acid1507899.2
HCl refluxHCl1806597.5
Microwave-assistedNone1208298.8

Key Insight : Microwave methods improve yield and reduce side products, but PPA remains optimal for scalability.

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